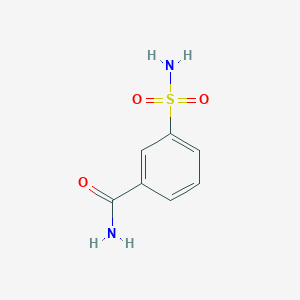

3-Sulfamoylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVBPNRMKNARPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546249 | |

| Record name | 3-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-42-7 | |

| Record name | 3-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structure-Activity Relationship of 3-Sulfamoylbenzamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-sulfamoylbenzamide scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active compounds. Analogs based on this core structure have been extensively explored as inhibitors of various enzymes and as therapeutic agents for a multitude of conditions, including cancer, glaucoma, epilepsy, and hypertension. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their key biological targets, quantitative inhibitory data, and the experimental methodologies used for their evaluation.

Core Biological Activities and Structure-Activity Relationship Insights

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzamide and the sulfamoyl moieties. The primary areas of therapeutic interest for these compounds include carbonic anhydrase inhibition, ectonucleoside triphosphate diphosphohydrolase (NTPDase) inhibition, and diuretic and anticancer activities.

Carbonic Anhydrase (CA) Inhibition

3-Sulfamoylbenzamides are a prominent class of carbonic anhydrase inhibitors. The unsubstituted sulfamoyl group is a critical feature, acting as a zinc-binding group essential for inhibitory activity. These compounds target various CA isoforms, with significant interest in tumor-associated isoforms like CA IX and CA XII, which are involved in pH regulation in the hypoxic tumor microenvironment.

Key SAR Insights for CA Inhibitors:

-

Unsubstituted Sulfamoyl Group: Essential for zinc binding in the enzyme's active site and is a primary determinant of inhibitory potency.

-

Benzene Ring Substitution: Halogenation, particularly with chlorine, on the benzoic acid ring can enhance inhibitory potency.

-

Benzamide Nitrogen Substitution: The nature of the substituent on the benzamide nitrogen significantly modulates the inhibitory activity and isoform selectivity. Aromatic and heterocyclic moieties can lead to potent inhibition.

Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

NTPDases are crucial enzymes in the regulation of purinergic signaling and are implicated in thrombosis, inflammation, and cancer. This compound derivatives have emerged as potent inhibitors of various h-NTPDase isoforms.

Key SAR Insights for h-NTPDase Inhibitors:

-

Substitution on the Sulfamoyl Nitrogen: The substituent on the sulfamoyl nitrogen plays a critical role in determining potency and selectivity. For instance, a cyclopropyl group often leads to potent inhibition.[1]

-

Substitution on the Benzamide Nitrogen: Aromatic and heterocyclic moieties attached to the benzamide nitrogen can significantly modulate activity. For example, a 4-bromophenyl group has been shown to be a potent inhibitor of h-NTPDase1.[1]

-

Benzene Ring Substitution: Halogenation, such as chlorination, on the benzoic acid ring can enhance inhibitory potency.[1]

Diuretic Activity

Certain this compound analogs, such as indapamide, are well-established diuretic agents used in the treatment of hypertension. Their mechanism of action primarily involves the inhibition of sodium reabsorption in the renal tubules.

Key SAR Insights for Diuretic Activity:

-

The presence of a chloro group at the 4-position and a sulfamoyl group at the 3-position of the benzamide ring are common features of potent diuretics in this class.

-

Modifications of the substituent on the benzamide nitrogen with cyclic structures, such as tetrahydroquinoline and isoquinoline, have been shown to yield compounds with diuretic activity comparable to or higher than reference drugs like indapamide and clopamide.[2]

Anticancer Activity

The anticancer activity of this compound analogs is often linked to their inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. By inhibiting these enzymes, they can disrupt pH regulation in the tumor microenvironment, leading to increased cell death under hypoxic conditions. Some analogs also exhibit anticancer effects through other mechanisms.

Key SAR Insights for Anticancer Activity:

-

Potent inhibition of CA IX and XII is a key driver of anticancer efficacy for many analogs.

-

The introduction of specific substituents on the benzamide portion can lead to broad-spectrum anticancer activity against various cancer cell lines.

Quantitative Data Presentation

The following tables summarize the quantitative biological data for representative this compound analogs.

Table 1: Inhibitory Activity of this compound Analogs against Carbonic Anhydrase (CA) Isoforms

| Compound ID | R (Benzamide Substituent) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) | hCA IX Kᵢ (nM) |

| Analog 1 | Phenyl | 250 | 12 | 2.5 | 25.8 |

| Analog 2 | 4-Fluorophenyl | 13.3 | 5.3 | 1.1 | - |

| Analog 3 | 2,4-Dichlorophenyl | - | 8.1 | - | - |

| Analog 4 | 3-Nitrophenyl | - | - | - | 9.1 |

| Data compiled from multiple sources. Kᵢ values represent the mean from at least three different determinations. |

Table 2: Inhibitory Activity of this compound Analogs against h-NTPDase Isoforms

| Compound ID | Structure Description | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |

| 3a | N-(4-chlorophenyl)-3-(N-cyclopropylsulfamoyl)benzamide | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 |

| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.27 ± 0.08 | - | - |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - |

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | 0.13 ± 0.01 | - | - |

| Data extracted from a study by Iqbal et al. (2023).[3][4] |

Table 3: Anticancer Activity of Selected this compound Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Compound A | MCF-7 (Breast) | 12.8 |

| Compound B | HCT-116 (Colon) | 12.7 |

| Compound C | HeLa (Cervical) | >100 |

| IC₅₀ values represent the concentration required to inhibit 50% of cell growth. |

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to this compound analogs involves a two-step process:

-

Chlorosulfonation of Benzoic Acid: The appropriately substituted benzoic acid is reacted with an excess of chlorosulfonic acid, often with heating, to yield the corresponding sulfonyl chloride. The product is typically isolated by pouring the reaction mixture onto ice, followed by filtration.

-

Amidation:

-

Sulfonamide Formation: The sulfonyl chloride is reacted with a primary or secondary amine in an aqueous medium to form the 3-sulfamoylbenzoic acid intermediate.

-

Benzamide Formation: The carboxylic acid of the 3-sulfamoylbenzoic acid is then coupled with a desired amine using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM).

-

The final products are typically purified by techniques such as flash column chromatography.[3][5]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

-

Materials:

-

Applied Photophysics stopped-flow instrument.

-

Assay Buffer: 20 mM TRIS (pH 8.3) containing 20 mM NaClO₄.

-

Indicator: 0.2 mM Phenol red.

-

Substrate: CO₂-saturated water (concentrations ranging from 1.7 to 17 mM).

-

Enzyme: Purified human CA isoforms.

-

Inhibitor: Test compounds and a standard inhibitor (e.g., acetazolamide).

-

-

Procedure:

-

Prepare stock solutions (10 mM) of the inhibitors in a suitable solvent (e.g., DMSO or distilled-deionized water) and make serial dilutions.

-

Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

The CA-catalyzed CO₂ hydration reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂ solution in the stopped-flow instrument.

-

The initial rates of the reaction (first 5-10%) are followed for 10-100 seconds by monitoring the absorbance change of the phenol red indicator at 557 nm.

-

The uncatalyzed reaction rate is determined and subtracted from the total observed rates.

-

Inhibition constants (Kᵢ) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.

-

h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP or ADP.

-

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM CaCl₂.

-

Enzyme: Recombinant human NTPDase isoforms.

-

Substrate: ATP or ADP.

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

-

Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B (prepare fresh daily).

-

-

96-well microplate and a microplate reader.

-

-

Procedure:

-

Add 2.5 µL of the test compound at various concentrations (in DMSO) to the wells of a 96-well plate. Use DMSO as a control.

-

Add 22.5 µL of the diluted NTPDase enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of the Malachite Green working solution.

-

Incubate at room temperature for 15-20 minutes for color development.

-

Measure the absorbance at a wavelength between 620 and 660 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

Diuretic Activity Assay in Rats

This protocol outlines the in vivo assessment of the diuretic efficacy of this compound analogs.

-

Animals: Healthy adult male Wistar or Sprague-Dawley rats (200-250g).

-

Procedure:

-

Acclimatization: House the rats in metabolic cages for at least 3 days prior to the experiment to adapt them to the environment. Provide free access to food and water.

-

Fasting: Fast the animals for 18 hours before the experiment, with free access to water.

-

Hydration: Administer 0.9% saline solution (25 ml/kg) orally to ensure uniform hydration.

-

Grouping and Dosing: Divide the rats into groups: a control group receiving the vehicle (e.g., saline with a suspending agent), a standard group receiving a known diuretic (e.g., furosemide, 10 mg/kg), and test groups receiving the this compound analogs at various doses. Administer the treatments orally or intraperitoneally.

-

Urine Collection: Place the animals back into the metabolic cages immediately after dosing. Collect urine for a period of 5 to 24 hours.

-

Analysis:

-

Measure the total volume of urine for each animal.

-

Centrifuge the urine samples to remove particulates.

-

Analyze the supernatant for electrolyte concentrations (Na⁺, K⁺, and Cl⁻) using a flame photometer or ion-selective electrodes.

-

-

Data Evaluation: Compare the urine output and electrolyte excretion of the test groups with the control and standard groups.

-

Mandatory Visualizations

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Caption: Role of NTPDases and their inhibition in the purinergic signaling pathway.

Caption: The role of Carbonic Anhydrase IX in the tumor hypoxia response.

References

- 1. Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diuretic agents related to indapamide. III--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

3-Sulfamoylbenzamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-sulfamoylbenzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its inherent chemical properties and synthetic tractability have allowed for its successful application in the design of inhibitors for various enzyme classes, including carbonic anhydrases, ectonucleoside triphosphate diphosphohydrolases (NTPDases), and protein kinases, as well as activators of glucokinase. This technical guide provides a comprehensive overview of the this compound scaffold in drug design, detailing its applications, summarizing key quantitative data, providing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Inhibition of Carbonic Anhydrases

The sulfonamide group is a classic zinc-binding moiety, making this compound derivatives potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[1][2]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of various this compound derivatives against different human carbonic anhydrase (hCA) isoforms is summarized below. The data highlights the potential for developing isoform-selective inhibitors.

| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference Compound | Reference Kᵢ (nM) |

| Series 1 | Acetazolamide | |||

| 6d | hCA I | 18.8 | Acetazolamide | 250 |

| 6q | hCA I | 38.3 | Acetazolamide | 250 |

| 6e | hCA I | 50.4 | Acetazolamide | 250 |

| 6o | hCA XII | 10.0 | Acetazolamide | 5.7 |

| 6m | hCA XII | 41.9 | Acetazolamide | 5.7 |

| 6f | hCA XII | 41.9 | Acetazolamide | 5.7 |

| Series 2 | Acetazolamide | |||

| 4c | hCA IX | 8.5 | Acetazolamide | 25.8 |

| 5b | hCA IX | <25.8 | Acetazolamide | 25.8 |

| 15 | hCA IX | 6.1 | Acetazolamide | 25.8 |

| Series 3 | Acetazolamide | |||

| 3 | hCA II | 2.4 - 4515 | Acetazolamide | 12 |

| 10 | hCA IX | 9.7 - 7766 | Acetazolamide | 25 |

| 3 | hCA XII | 14 - 316 | Acetazolamide | 5.7 |

| 10 | hCA XII | 14 - 316 | Acetazolamide | 5.7 |

Note: The data presented is a selection from various studies to illustrate the range of potencies. Please refer to the cited literature for more extensive datasets.[1][3][4]

Signaling Pathway: Carbonic Anhydrase in pH Regulation

Inhibition of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)

This compound derivatives have emerged as potent inhibitors of human NTPDase isoforms, which are key enzymes in the regulation of purinergic signaling.[5] By modulating the extracellular concentrations of ATP and ADP, these inhibitors have potential applications in thrombosis, inflammation, and cancer.[5][6]

Quantitative Data: h-NTPDase Inhibition

The following table summarizes the inhibitory activity (IC₅₀ values) of representative this compound derivatives against various h-NTPDase isoforms.

| Compound ID | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |

| 3i | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |

| 3f | > 50 | 0.29 ± 0.07 | > 50 | > 50 |

| 3j | > 50 | 0.29 ± 0.07 | > 50 | > 50 |

| 4d | > 50 | Sub-micromolar | > 50 | > 50 |

| 2d | > 50 | > 50 | > 50 | 0.28 ± 0.07 |

Data extracted from referenced literature.[5][7]

Signaling Pathway: Purinergic Signaling Modulation by NTPDases

Activation of Glucokinase

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. Allosteric activators of GK, including those based on the this compound scaffold, are being investigated as potential treatments for type 2 diabetes.[8][9]

Quantitative Data: Glucokinase Activation

The table below presents the in vitro activation data for representative 3,5-disubstituted benzamide derivatives as glucokinase activators.

| Compound ID | GK Fold Activation at 10 µM | EC₅₀ (µM) | S₀.₅ (mM) |

| 5a | 1.43 ± 0.06 | - | - |

| 12a-f | - | 1.68 - 2.11 | - |

| 9c | - | 0.0162 | 5.8 |

| 7b | - | 0.0045 | 1.6 |

| 7d | - | 0.0088 | 3.0 |

EC₅₀: half-maximal effective concentration; S₀.₅: substrate concentration at half-maximal velocity. Data sourced from multiple studies.[8][10][11]

Inhibition of Bcr-Abl Kinase

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). 3-Substituted benzamide derivatives have been designed as potent inhibitors of Bcr-Abl kinase, offering a therapeutic strategy for CML.[6]

Quantitative Data: Bcr-Abl Kinase Inhibition

The anti-proliferative activity of 3-substituted benzamide derivatives against the Bcr-Abl-positive K562 cell line is summarized below.

| Compound ID | K562 IC₅₀ (nM) | U937 (Bcr-Abl negative) IC₅₀ (µM) |

| STI-571 (Imatinib) | 182 | >10 |

| 5a (3-fluoro) | 63 | >10 |

| 5c (3-bromo) | 7 | >10 |

| 13 | 5600 | - |

| 28j | 6900 | >50 |

| 28k | 3600 | >50 |

| 28l | 4500 | >50 |

| 4 | 3820 | - |

| 7a | 2000 | - |

| 7d | 1470 | - |

| 9 | 960 | - |

IC₅₀ values represent the concentration required for 50% inhibition of cell proliferation.[12][13]

Signaling Pathway: Bcr-Abl and Downstream Pro-Survival Pathways

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their biological evaluation.

General Synthesis of this compound Derivatives

Protocol: Synthesis of 3-(N-substituted-sulfamoyl)-5-nitro-N-(substituted-phenyl)benzamides

-

Chlorosulfonation of 3-nitrobenzoic acid: To a round-bottom flask containing 3-nitrobenzoic acid (1 eq.), add chlorosulfonic acid (excess) dropwise at 0 °C. The reaction mixture is then heated at 80-110 °C for 2-8 hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate, 3-(chlorosulfonyl)-5-nitrobenzoic acid, is filtered, washed with cold water, and dried.[10][14]

-

Sulfonamide formation: The 3-(chlorosulfonyl)-5-nitrobenzoic acid (1 eq.) is dissolved in a suitable solvent (e.g., acetone) and refluxed with the desired primary or secondary amine (1.1 eq.) for several hours. The solvent is then evaporated, and the residue is treated with dilute HCl to precipitate the 3-(N-substituted-sulfamoyl)-5-nitrobenzoic acid, which is filtered, washed, and dried.[10][14]

-

Amide coupling: The 3-(N-substituted-sulfamoyl)-5-nitrobenzoic acid (1 eq.) is dissolved in an anhydrous solvent (e.g., THF or DCM). A coupling agent such as 1,1'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is added, and the mixture is stirred at room temperature. The desired aniline or amine (1.1 eq.) is then added, and the reaction is stirred until completion. The final product is isolated by extraction and purified by chromatography or recrystallization.[5]

Biological Evaluation Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

-

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂ to carbonic acid, which subsequently dissociates into a proton and a bicarbonate ion. The resulting pH change is monitored spectrophotometrically using a pH indicator.[2]

-

Procedure:

-

Recombinant human CA isozyme is pre-incubated with various concentrations of the this compound derivative in a buffered solution.

-

This enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

-

The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time.

-

The initial rate of the reaction is calculated and compared to the uninhibited control to determine the percent inhibition.

-

Kᵢ values are determined by fitting the data to appropriate enzyme inhibition models.[2]

-

h-NTPDase Inhibition Assay (Malachite Green Assay)

-

Principle: This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by h-NTPDase. The malachite green reagent forms a colored complex with the liberated Pi.

-

Procedure:

-

Recombinant h-NTPDase is incubated with various concentrations of the inhibitor in a reaction buffer containing CaCl₂.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is stopped, and the malachite green reagent is added.

-

The absorbance is measured spectrophotometrically, and the amount of Pi released is calculated from a standard curve.

-

IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration.

-

Glucokinase Activation Assay

-

Principle: The assay measures the GK-catalyzed phosphorylation of glucose to glucose-6-phosphate. The production of glucose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase, and the increase in NADPH is monitored.[10][11]

-

Procedure:

-

Recombinant human glucokinase is incubated with the test compound at various concentrations in a reaction buffer.

-

The reaction is initiated by adding D-glucose and a coupling enzyme system (glucose-6-phosphate dehydrogenase and NADP⁺).

-

The increase in absorbance at 340 nm due to NADPH formation is monitored over time.

-

The initial reaction rates are plotted against the compound concentrations to determine the EC₅₀.[10][11]

-

Bcr-Abl Kinase Inhibition Assay (Cell-Based Proliferation Assay)

-

Principle: Bcr-Abl positive cells (e.g., K562) are dependent on its kinase activity for proliferation and survival. Inhibition of Bcr-Abl leads to cell cycle arrest and apoptosis.[12]

-

Procedure:

-

K562 cells are seeded in 96-well plates and treated with a range of concentrations of the this compound derivative.

-

The cells are incubated for 48-72 hours.

-

Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT).

-

The percentage of viable cells is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[12]

-

Conclusion

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the design of a wide range of biologically active molecules. Its ability to be readily functionalized allows for the fine-tuning of inhibitory or activatory potency and selectivity against various enzymatic targets. The continued exploration of this scaffold, guided by structure-activity relationship studies and computational modeling, holds significant promise for the development of novel therapeutics for a multitude of diseases. This guide provides a foundational resource for researchers aiming to leverage the potential of the this compound core in their drug discovery endeavors.

References

- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. scispace.com [scispace.com]

- 10. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 13. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Substituted 3-Sulfamoylbenzamides

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-sulfamoylbenzamides are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of their physicochemical properties, synthesis, and biological evaluation, with a focus on their roles as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and as modulators of hepatitis B virus (HBV) capsid assembly.

Core Physicochemical Properties: A Data Gap

Biological Activity of Substituted 3-Sulfamoylbenzamides

Substituted 3-sulfamoylbenzamides have been extensively investigated as inhibitors of various biological targets. The following table summarizes the reported inhibitory activities (IC50) of a selection of these compounds against different isoforms of h-NTPDases.

| Compound ID | Substituents | Target | IC50 (µM) |

| 3i | N-(4-bromophenyl), 4-chloro, 3-(morpholine-4-carbonyl) | h-NTPDase1 | 2.88 ± 0.13[1][2] |

| 3i | N-(4-bromophenyl), 4-chloro, 3-(morpholine-4-carbonyl) | h-NTPDase3 | 0.72 ± 0.11[1][2] |

| 3f | N-(4-methoxyphenyl), 3-(morpholinosulfonyl) | h-NTPDase2 | 0.27 ± 0.08[1][2] |

| 3j | 5-(N-benzylsulfamoyl), 2-chloro, N-(4-methoxyphenyl) | h-NTPDase2 | 0.29 ± 0.07[1][2] |

| 4d | 2-chloro, N-cyclopropyl, 5-(N-cyclopropylsulfamoyl) | h-NTPDase2 | 0.13 ± 0.01[1][2] |

| 2d | 2-chloro, 5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of substituted 3-sulfamoylbenzamides. Below are generalized protocols for their synthesis and the determination of key physicochemical and biological parameters.

Synthesis of Substituted 3-Sulfamoylbenzamides

The synthesis of substituted 3-sulfamoylbenzamides is typically achieved through a multi-step process:

-

Chlorosulfonylation: The starting substituted benzoic acid is reacted with an excess of chlorosulfonic acid to introduce the chlorosulfonyl group. This reaction is often performed at elevated temperatures.

-

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine in an aqueous medium to form the corresponding sulfonamide.

-

Amide Formation: The carboxylic acid moiety of the sulfamoylbenzoic acid is then coupled with a desired amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) to yield the final 3-sulfamoylbenzamide derivative.[1][2]

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (Gold Standard):

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4).

-

Compound Dissolution: Dissolve a precisely weighed amount of the this compound derivative in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the second phase to the first. The mixture is then shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method:

A rapid and less material-intensive method involves correlating the retention time of a compound on a C18 column with the known LogP values of a set of standard compounds.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.

Potentiometric Titration:

-

Solution Preparation: A solution of the this compound derivative of known concentration is prepared in water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

UV-Vis Spectroscopy:

This method is applicable if the ionized and non-ionized forms of the compound have distinct UV-Vis absorption spectra.

-

Buffer Preparation: A series of buffers with a range of known pH values are prepared.

-

Spectral Measurement: The UV-Vis spectrum of the compound is recorded in each buffer solution.

-

Data Analysis: The changes in absorbance at a specific wavelength are plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Equilibrium Shake-Flask Method:

-

Sample Preparation: An excess amount of the solid this compound derivative is added to a known volume of water or a buffer of a specific pH in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Determination of Biological Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme Inhibition Assay (e.g., for h-NTPDases):

-

Reagent Preparation: Prepare solutions of the enzyme (e.g., h-NTPDase), the substrate (e.g., ATP), and the this compound inhibitor at various concentrations. A suitable assay buffer is also prepared.

-

Reaction Setup: In a multi-well plate, add the enzyme and a range of concentrations of the inhibitor. A control well with no inhibitor is also included.

-

Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The enzyme activity is measured by detecting the formation of a product or the depletion of the substrate over time. For h-NTPDases, this can be done by measuring the amount of inorganic phosphate released, for example, using a malachite green-based colorimetric assay.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the study of substituted 3-sulfamoylbenzamides.

General experimental workflow for the synthesis and evaluation of substituted 3-sulfamoylbenzamides.

Simplified signaling pathway of h-NTPDases and the inhibitory action of 3-sulfamoylbenzamides.

Logical relationship of substitutions on the this compound scaffold to biological activity.

References

The Discovery and Profile of Sulfamoylbenzamides as Carbonic Anhydrase Inhibitors: A Technical Guide

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is vital for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[2][3] The involvement of specific CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[1][2]

Among the various classes of CA inhibitors, sulfonamides are the most extensively studied and clinically utilized. The discovery of sulfamoylbenzamides as potent CA inhibitors has been a significant area of research in drug development. This technical guide provides an in-depth overview of the discovery of 3-sulfamoylbenzamide and its derivatives as carbonic anhydrase inhibitors, tailored for researchers, scientists, and drug development professionals. While specific quantitative inhibitory data for the parent this compound is not extensively documented in publicly available literature, this guide will focus on the foundational this compound scaffold and present data for its closely related and well-characterized derivatives. We will detail the general synthesis, experimental protocols for activity assessment, and the mechanism of action, supported by quantitative data and visual diagrams to facilitate understanding and further research in this promising field.

Data Presentation: Inhibitory Activity of Sulfamoylbenzamide Derivatives

The inhibitory potency of sulfamoylbenzamide derivatives is typically evaluated against a panel of human carbonic anhydrase (hCA) isoforms to determine their efficacy and selectivity. The most common isoforms studied include the cytosolic hCA I and hCA II, the transmembrane tumor-associated hCA IX, and the widely distributed hCA XII. The inhibition is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the inhibitory activities of various 3- and 4-sulfamoylbenzamide derivatives from the literature.

| Compound ID | Modification on Benzamide/Sulfonamide | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Reference |

| Series 1 | 4-Sulfamoyl-N-(substituted)benzamides | [1] | ||||

| 3a | N-ethyl | 334 | 48.5 | 3.1 | - | [1] |

| 3b | N-propyl | 187 | 25.4 | 1.5 | - | [1] |

| 3c | N-isopropyl | 215 | 18.7 | 0.9 | - | [1] |

| 3d | N-butyl | 116 | 9.8 | 0.4 | - | [1] |

| Series 2 | Pyrazole- and Pyridazinecarboxamide Sulfonamides | [2] | ||||

| 4c | N-phenethyl-pyrazole-carboxamide | 105.3 | 128.5 | 8.5 | 101.4 | [2] |

| 5b | N-phenethyl-pyrazole-carboxamide | 175.4 | 101.7 | 15.7 | 78.5 | [2] |

| 15 | Indene-fused pyrazole carboxamide | 725.7 | 3.3 | 6.1 | 80.5 | [2] |

| Series 3 | 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide | [4] | ||||

| I-1 | N-(3-morpholinopropyl) | 78 | 58 | - | 740 | [4] |

| AAZ | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [2] |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally follows a multi-step process, which can be adapted based on the desired substitutions. A representative synthetic route is outlined below, based on established methodologies for similar compounds.[5][6]

Step 1: Chlorosulfonation of 3-Carboxybenzoic Acid Derivative

-

To a stirred solution of the starting benzoic acid derivative (1 equivalent) in an appropriate solvent (e.g., chloroform or neat), add chlorosulfonic acid (3-5 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product, the corresponding sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Sulfonamide Formation

-

Dissolve the sulfonyl chloride from Step 1 (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add an excess of an aqueous ammonia solution or the desired primary/secondary amine (2.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Remove the solvent under reduced pressure.

-

Acidify the residue with a dilute acid (e.g., 1M HCl) to precipitate the sulfonamide product.

-

Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Step 3: Amide Bond Formation (Benzamide Synthesis)

-

Suspend the 3-sulfamoylbenzoic acid derivative from Step 2 (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final this compound derivative.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is typically determined using a stopped-flow instrument to measure the CO2 hydration activity or a colorimetric assay measuring the esterase activity of the enzyme.[1] The following protocol describes a common colorimetric method.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the CA enzyme in the assay buffer.

-

Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer containing a small percentage of DMSO.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the test compound dilutions or the positive control to the respective wells. Include a control well with only the solvent (DMSO) for measuring uninhibited enzyme activity.

-

Add the CA enzyme working solution to all wells except for the blank.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Role of hCA IX in Tumor pH Regulation.

Caption: Role of Cytosolic CA in pH Homeostasis.

Caption: Experimental Workflow for CA Inhibitor Discovery.

References

- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Silico Screening of 3-Sulfamoylbenzamide Derivative Libraries

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-sulfamoylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, acting as inhibitors for various enzymes and protein targets. Notable examples include their application as carbonic anhydrase inhibitors, antivirals, and modulators of nucleotide-metabolizing enzymes.[1][2][3] The process of identifying novel and potent derivatives from vast chemical libraries can be significantly accelerated through in silico screening.

This technical guide provides an in-depth overview of the computational methodologies employed in the virtual screening of this compound derivative libraries. It details the experimental protocols for key in silico techniques, presents quantitative data from relevant studies, and visualizes the associated biological pathways and experimental workflows to offer a comprehensive resource for drug discovery professionals.

Core Methodologies in In Silico Screening

In silico screening involves the use of computational methods to assess the potential of small molecules to bind to a biological target. The primary techniques used for screening this compound libraries include molecular docking, pharmacophore modeling, and comprehensive virtual screening workflows.

-

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor.[4] It is crucial for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[5][6]

-

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target.[7][8] These models are used as 3D queries to rapidly screen large compound databases for molecules with the desired features.[9]

-

Virtual Screening (VS): This is a broad computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target.[10] A typical VS workflow integrates multiple methods, starting with rapid filtering techniques like pharmacophore screening and culminating in more computationally intensive methods like molecular docking and binding free energy calculations.[11]

Key Biological Targets and Signaling Pathways

This compound derivatives have been successfully developed to target several key proteins involved in various disease states.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Inhibition of specific CA isoforms is a validated strategy for treating glaucoma, with some derivatives showing affinity close to clinical drugs.[1][3] The sulfonamide moiety of the this compound scaffold is a key zinc-binding group, making these compounds potent CA inhibitors.[12]

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

The h-NTPDase family of enzymes is involved in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (like ATP).[3][13] These enzymes play roles in pathological processes such as thrombosis, inflammation, and cancer.[14] Certain this compound derivatives have been identified as potent and selective inhibitors of h-NTPDase isoforms 1, 2, 3, and 8.[3][13]

Hepatitis B Virus (HBV) Capsid Assembly

Capsid assembly modulators (CAMs) are a class of antiviral agents that disrupt the formation of the hepatitis B virus (HBV) capsid.[2] this compound derivatives have been developed as potent CAMs that interfere with this crucial step in the viral life cycle, leading to a reduction in viral load.[15]

Experimental Protocols

General Virtual Screening Workflow

A typical virtual screening campaign integrates several computational tools to progressively narrow down a large chemical library to a small set of promising hit compounds.[11]

Molecular Docking Protocol

This protocol outlines the standard steps for performing a molecular docking study.[5][6]

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[5]

-

Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands.[6]

-

Add hydrogen atoms to the protein structure, which are often missing in crystal structures.

-

Assign partial charges to all atoms using a force field (e.g., AMBER, CHARMM).

-

Perform energy minimization on the protein structure to relieve any steric clashes.[6]

-

-

Ligand Preparation:

-

Obtain 2D structures of the this compound derivatives.

-

Convert the 2D structures to 3D conformations.

-

Generate multiple possible conformers for each ligand to account for its flexibility.

-

Assign partial charges and minimize the energy of each ligand conformer using a suitable force field (e.g., MMFF94).[5]

-

-

Docking Simulation:

-

Define the binding site on the receptor. This is typically done by creating a grid box centered on the position of a known co-crystallized ligand or by using active site prediction software.[6]

-

Use a docking algorithm (e.g., AutoDock, Glide, LeDock) to systematically explore various orientations and conformations of the ligand within the defined binding site.[16]

-

Score the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[6]

-

-

Post-Docking Analysis:

-

Select the pose with the most favorable score as the most probable binding mode.[6]

-

Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.[5]

-

Visually inspect the top-ranked poses to ensure they are chemically reasonable.

-

Pharmacophore Modeling Protocol

This protocol describes the steps to generate and use a ligand-based pharmacophore model.[7][17]

-

Training Set Preparation:

-

Compile a structurally diverse set of known active and inactive compounds for the target of interest. A training set should ideally contain at least 16 ligands to generate a statistically robust model.

-

-

Pharmacophore Model Generation:

-

Generate multiple 3D conformers for each molecule in the training set.

-

Identify common chemical features (e.g., hydrogen-bond donors/acceptors, hydrophobic groups) present in the active molecules but absent in the inactive ones.[9]

-

Generate multiple pharmacophore hypotheses based on different combinations of these features.

-

-

Model Validation:

-

Score and rank the generated hypotheses based on their ability to correctly distinguish active from inactive compounds in the training set.

-

Validate the best hypothesis using an external test set of compounds not used in model generation.

-

Further validation can be performed using techniques like Receiver Operating Characteristic (ROC) curve analysis to assess the model's predictive accuracy.

-

-

Database Screening:

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets as reported in the literature.

Table 1: Inhibitory Activity of Derivatives against h-NTPDase Isoforms

| Compound ID | Target Isoform | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3i | h-NTPDase1 | 2.88 ± 0.13 | [3][13][14] |

| 3f | h-NTPDase2 | Sub-micromolar | [3][13] |

| 3j | h-NTPDase2 | 0.29 ± 0.07 | [3] |

| 4d | h-NTPDase2 | Sub-micromolar | [3][13] |

| 3i | h-NTPDase3 | 0.72 ± 0.11 | [3][13][14] |

| 2d | h-NTPDase8 | 0.28 ± 0.07 | [3][13] |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Inhibitory Activity of Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Class/ID | Target Isoform | Kᵢ Range (nM) | Reference |

|---|---|---|---|

| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | hCA I | 50.8 - 966.8 | [20][21] |

| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | hCA II | 6.5 - 760.0 | [20][21] |

| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | hCA IV | 65.3 - 957.5 | [20][21] |

| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | hCA IX | 30.8 - 815.9 | [20][21] |

| Benzamide-4-sulfonamides (Compounds 3a-l) | hCA I | 5.3 - 334 | [1] |

| Benzamide-4-sulfonamides (Compounds 3a-l) | hCA II | Low nanomolar/Sub-nanomolar | [1] |

| Benzamide-4-sulfonamides (Compounds 3a-l) | hCA VII | Low nanomolar/Sub-nanomolar | [1] |

| Benzamide-4-sulfonamides (Compounds 3a-l) | hCA IX | Low nanomolar/Sub-nanomolar | [1] |

Kᵢ represents the inhibition constant, a measure of inhibitor potency.

Conclusion

In silico screening serves as a powerful and indispensable component of modern drug discovery. For this compound derivatives, computational techniques like molecular docking and pharmacophore modeling have proven effective in identifying potent and selective inhibitors against a range of therapeutically relevant targets, including carbonic anhydrases, h-NTPDases, and viral proteins. The workflows and protocols detailed in this guide provide a robust framework for researchers to efficiently navigate vast chemical spaces, prioritize candidates for synthesis and biological evaluation, and ultimately accelerate the development of novel therapeutics based on this versatile chemical scaffold. The integration of these computational methods significantly reduces the time and cost associated with early-stage drug discovery.

References

- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 3D pharmacophore modeling to explore new antischistosomal agents among US FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. schrodinger.com [schrodinger.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Virtual Screening — Chem-Workflows documentation [chem-workflows.com]

- 17. mdpi.com [mdpi.com]

- 18. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors | Semantic Scholar [semanticscholar.org]

3-Sulfamoylbenzamide Derivatives as Potential h-NTPDase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides such as ATP and ADP are crucial signaling molecules involved in a myriad of physiological processes, including neurotransmission, inflammation, platelet aggregation, and muscle contraction.[1] The concentration of these nucleotides is tightly regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1][2] Among the eight known human isoforms, h-NTPDase1, 2, 3, and 8 are of particular interest as therapeutic targets due to their roles in various pathologies like thrombosis, cancer, and inflammatory diseases.[3][4] Consequently, the development of potent and selective inhibitors for these enzymes is a significant area of research. This guide focuses on a promising class of inhibitors: 3-sulfamoylbenzamide derivatives, providing a comprehensive overview of their inhibitory activities, the experimental protocols used for their evaluation, and their mechanism of action.

Quantitative Data Summary

The inhibitory potential of various this compound derivatives has been evaluated against four major h-NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for clear comparison.

Group A: Sulfamoylbenzoic Acids

| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 2d | >100 | >100 | >100 | 0.28 ± 0.07 |

Group B: Sulfamoyl-benzamides

| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 3a | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 |

| 3c | - | 2.88 ± 0.08 | 1.49 ± 0.51 | 5.34 ± 0.73 |

| 3f | - | 0.27 ± 0.08 | - | - |

| 3i | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| 3j | - | 0.29 ± 0.07 | - | - |

Group C: Bis-sulfonamide-carboxamide

| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 4d | - | 0.13 ± 0.01 | - | - |

Note: A '-' indicates that the inhibitory activity was not significant or not reported in the primary literature.[3]

Signaling Pathways and Mechanism of Action

h-NTPDases are key enzymes in the purinergic signaling cascade. They hydrolyze extracellular ATP and ADP, thereby regulating the activation of P2 receptors. Inhibition of h-NTPDases leads to a localized increase in ATP and ADP concentrations, prolonging their signaling effects.

References

- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Rising Therapeutic Profile of 3-Sulfamoylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-sulfamoylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. Derivatives of this core have been identified as potent modulators of various biological targets, leading to the development of novel drug candidates for antiviral, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth overview of the therapeutic landscape of this compound derivatives, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental protocols.

Therapeutic Applications and Mechanisms of Action

This compound derivatives have shown promise in several key therapeutic areas:

-

Antiviral Therapy (Hepatitis B Virus): A significant area of investigation for this compound derivatives is in the treatment of chronic Hepatitis B Virus (HBV) infection. These compounds act as capsid assembly modulators (CAMs), interfering with the proper formation of the viral capsid, a crucial component for viral replication.[1][2][3] By binding to the HBV core protein, they can induce the formation of aberrant, non-functional capsids, thus preventing the encapsidation of the viral genome and halting the replication cycle.[3][4]

-

Enzyme Inhibition for Cancer and Inflammation:

-

Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition: Certain this compound derivatives have been identified as selective inhibitors of h-NTPDases, a family of ectoenzymes that play a role in various pathological processes, including thrombosis, inflammation, and cancer.[5][6][7] By inhibiting these enzymes, these compounds can modulate purinergic signaling pathways.

-

Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a well-known zinc-binding group, making these derivatives effective inhibitors of carbonic anhydrases.[8][9][10] Specific isoforms of carbonic anhydrase, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9] Selective inhibition of these tumor-associated CAs is a promising strategy for cancer therapy.[9]

-

STAT3 Pathway Inhibition: Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is linked to the development and progression of many cancers.[11] Some benzenesulfonamide derivatives have been designed to selectively inhibit STAT3 phosphorylation, thereby blocking its downstream effects on cell proliferation and survival.[11]

-

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Antiviral Activity of this compound Derivatives against HBV

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |

| 7b | Not specified | >10 | Not specified | HepAD38 | [1] |

| JNJ-632 (54) | Not specified | Not specified | Not specified | Chimeric mice | [2] |

| Compound 10 | Not specified | Not specified | Not specified | Transgenic mouse model | [12] |

| Fluorine-substituted SBAs | Submicromolar | Not specified | Not specified | Human hepatoma cells | [3] |

| AB-423 | 0.08 - 0.27 | > 10 | > 37 | HepG2.2.15 | [13] |

Table 2: Inhibition of human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases) by this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 3i | h-NTPDase1 | 2.88 ± 0.13 | [5][6] |

| 3f | h-NTPDase2 | Sub-micromolar | [5][6] |

| 3j | h-NTPDase2 | 0.29 ± 0.07 | [6][14] |

| 4d | h-NTPDase2 | Sub-micromolar | [5][6] |

| 3i | h-NTPDase3 | 0.72 ± 0.11 | [5][6] |

| 3a | h-NTPDase3 | 1.33 ± 0.05 | [6][14] |

| 2d | h-NTPDase8 | 0.28 ± 0.07 | [5][6] |

| 3a | h-NTPDase8 | 1.78 ± 0.08 | [6][14] |

Table 3: Inhibition of Carbonic Anhydrases (CAs) by this compound Derivatives

| Compound | Target | K_I (µM) | Reference |

| 7l | CA IX | 0.317 | [9] |

| 7j | CA XII | 0.081 | [9] |

| 7h | CA IX | 1.324 | [9] |

| 7h | CA XII | 0.435 | [9] |

Table 4: Anticancer Activity of this compound Derivatives

| Compound | Cell Lines | GI50 (µM) | Comments | Reference |

| 7h | 60 cancer cell lines | 0.361 - 9.21 | Broad-spectrum anticancer activity | [9] |

| 11 | Not specified | Not specified | Inhibited STAT3 phosphorylation and suppressed tumor growth in a mouse-xenograft model. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route involves the chlorosulfonation of a substituted benzoic acid, followed by amination to form the sulfonamide, and subsequent amide coupling.[7][9]

Example: Synthesis of a sulfamoyl-benzamide derivative [9]

-

Chlorosulfonation: A substituted benzoic acid is treated with chlorosulfonic acid at elevated temperatures (e.g., 80°C) for a specified time (e.g., 2 hours) to yield the corresponding sulfonyl chloride.

-

Sulfonamide Formation: The resulting sulfonyl chloride is reacted with an appropriate amine (e.g., cyclopropylamine, morpholine) in a suitable solvent like acetone under reflux to form the sulfamoylbenzoic acid intermediate.

-

Amide Coupling: The sulfamoylbenzoic acid is then coupled with a desired amine using standard carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent mixture like dichloromethane (DCM) and dimethylformamide (DMF).

Biological Assays

-

Cell Culture and Treatment: HBV-replicating cells (e.g., HepAD38) are treated with the test compound for 2-3 days.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to release cytoplasmic HBV capsids.

-

Native Agarose Gel Electrophoresis: The cell lysates are subjected to electrophoresis on a native agarose gel to separate intact capsids from unassembled core proteins.

-

Immunoblotting: The separated proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein to visualize the capsids. An alteration in the migration pattern or intensity of the capsid band in the presence of the compound indicates modulation of capsid assembly.

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂), the h-NTPDase enzyme, and the test compound at various concentrations.[6][8]

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., ATP).

-

Reaction Termination and Color Development: The reaction is stopped by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate released during the enzymatic reaction.

-

Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically (e.g., at 630 nm). The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control.

-

Principle: This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).

-

Assay Setup: In a 96-well plate, the CA enzyme is pre-incubated with the test compound in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Reaction Initiation: The reaction is started by adding the substrate, p-NPA.

-

Kinetic Measurement: The increase in absorbance at 400-405 nm due to the formation of p-NP is monitored over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity, and a decrease in the rate indicates inhibition.

-

Cell Treatment: Cells are pre-treated with the test compound before stimulation with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3, which reflects the extent of inhibition.

Visualizing Pathways and Workflows

Signaling Pathways and Experimental Workflows

Caption: STAT3 signaling pathway and its inhibition.

Caption: HBV capsid assembly and modulation by CAMs.

Caption: General workflow for enzyme inhibition assays.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Activity Assay [protocols.io]

- 11. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and antiviral profile of new sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted 3-Sulfamoylbenzamides

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted 3-sulfamoylbenzamides are a significant class of compounds in medicinal chemistry, possessing a wide range of biological activities. The sulfamoylbenzamide scaffold is found in various therapeutic agents, including diuretics like Indapamide, and has been explored for its potential as an anti-hypertensive, anti-bacterial, anti-cancer, and antiviral agent.[1][2] Notably, derivatives of this class have been identified as potent inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological conditions like thrombosis and cancer, and as modulators of Hepatitis B Virus (HBV) capsid assembly.[1][3][4]

This document provides a detailed protocol for the synthesis of N-substituted 3-sulfamoylbenzamides, typically following a two-part synthetic strategy: the formation of a 3-(N-substituted sulfamoyl)benzoic acid intermediate, followed by an amide coupling reaction with a desired amine.

General Synthetic Pathway

The synthesis is generally accomplished through a linear, two-stage process. The first stage involves the creation of the sulfonamide group, and the second stage forms the benzamide group.

-

Stage 1: Sulfonamide Formation. Starting from a benzoic acid derivative, a chlorosulfonyl group is introduced. This intermediate is then reacted with a primary or secondary amine to yield a 3-(N-substituted sulfamoyl)benzoic acid.

-

Stage 2: Benzamide Formation. The carboxylic acid of the intermediate from Stage 1 is activated and coupled with a primary or secondary amine to form the final N-substituted 3-sulfamoylbenzamide product. Common methods for this amide coupling include the use of carbodiimide reagents or conversion to an acyl chloride.[1][5]

Experimental Protocols

Protocol 1: Synthesis of 3-(N-Substituted Sulfamoyl)benzoic Acid Intermediate

This protocol describes the synthesis of the key benzoic acid intermediate starting from 3-chlorosulfonylbenzoic acid.

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Appropriate primary or secondary amine (e.g., morpholine, cyclopropylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add the desired amine (1.1 eq) dropwise to the stirred solution.

-

Add triethylamine (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl and water.

-

Extract the aqueous layers with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(N-substituted sulfamoyl)benzoic acid.

-

The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of N-Substituted 3-Sulfamoylbenzamides via Carbodiimide Coupling

This is a common and effective method for forming the final amide bond under mild conditions.[1]

Materials:

-

3-(N-Substituted sulfamoyl)benzoic acid (from Protocol 1)

-

Desired primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[1][6]

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)[1]

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the 3-(N-substituted sulfamoyl)benzoic acid (1.0 eq) in DCM or DMF.

-

Add EDC (1.2 eq) and a catalytic amount of DMAP to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

-

After completion, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted this compound.

Protocol 3: Synthesis via 3-Sulfamoylbenzoyl Chloride Intermediate

This alternative two-step approach involves converting the carboxylic acid to a more reactive acyl chloride before reaction with the amine. This method is particularly useful for less reactive amines.

Part A: Synthesis of 3-(N-Substituted Sulfamoyl)benzoyl Chloride

-

Place the 3-(N-substituted sulfamoyl)benzoic acid (1.0 eq) in a round-bottom flask.

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride.[2][7]

-

Add a catalytic amount of DMF (1-2 drops).

-

Reflux the mixture gently for 2-4 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.[2]

Part B: Amide Formation

-

Dissolve the crude 3-(N-substituted sulfamoyl)benzoyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in the same solvent.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-